molecular formula C14H18S B12834622 1,2,3,4,4a,9b-Hexahydro-4,6-dimethyldibenzothiophene

1,2,3,4,4a,9b-Hexahydro-4,6-dimethyldibenzothiophene

Cat. No.: B12834622
M. Wt: 218.36 g/mol
InChI Key: TZCNKWPLSINERU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene is a sulfur-containing organic compound It is a derivative of dibenzothiophene, characterized by the presence of two methyl groups at the 4 and 6 positions and a partially hydrogenated structure

Properties

Molecular Formula

C14H18S

Molecular Weight

218.36 g/mol

IUPAC Name

4,6-dimethyl-1,2,3,4,4a,9b-hexahydrodibenzothiophene

InChI

InChI=1S/C14H18S/c1-9-5-3-7-11-12-8-4-6-10(2)14(12)15-13(9)11/h3,5,7,10,12,14H,4,6,8H2,1-2H3

InChI Key

TZCNKWPLSINERU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1SC3=C(C=CC=C23)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene can be synthesized through several methods. One common approach involves the reaction of 3-methylcyclohex-2-enone with 2-methylbenzenethiol to form an intermediate, which is then cyclized to produce the desired compound . The reaction conditions typically involve heating the reactants in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of 4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, fully hydrogenated derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom in its structure can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound, lacking the methyl groups and hydrogenation.

    4,6-Dimethyldibenzothiophene: Similar structure but without the hydrogenation.

    1,2,3,4-Tetrahydrodibenzothiophene: Partially hydrogenated but without the methyl groups.

Uniqueness

4,6-Dimethyl-1,2,3,4,4a,9b-hexahydrodibenzo[b,d]thiophene is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, where its analogs may not be as effective.

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